molecular formula C30H29IN2O7 B012252 2'-Deoxy-5'-O-DMT-5-iodouridine CAS No. 104375-88-4

2'-Deoxy-5'-O-DMT-5-iodouridine

Cat. No.: B012252
CAS No.: 104375-88-4
M. Wt: 656.5 g/mol
InChI Key: RLDUYGSOCGOJTP-OYUWMTPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an intercalating agent that binds to DNA and RNA, making it useful as a probe for the detection of specific sequences in human cells . This compound is particularly significant in the field of biomedical research due to its unique properties and applications.

Biochemical Analysis

Biochemical Properties

2’-Deoxy-5’-O-DMT-5-iodouridine plays a significant role in biochemical reactions, particularly those involving DNA synthesis and repair. It interacts with several enzymes and proteins, including DNA polymerases and nucleases. The iodine atom in its structure allows for easy detection and tracking in biochemical assays. This compound is often used to study the incorporation of nucleoside analogs into DNA and their subsequent effects on DNA stability and function .

Cellular Effects

2’-Deoxy-5’-O-DMT-5-iodouridine has notable effects on various types of cells and cellular processes. It can influence cell function by incorporating into DNA during replication, leading to disruptions in DNA synthesis and repair. This can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into DNA can lead to the activation of DNA damage response pathways, altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-5’-O-DMT-5-iodouridine involves its incorporation into DNA, where it can act as a chain terminator or induce mutations. The presence of the iodine atom can interfere with base pairing, leading to errors during DNA replication. Additionally, this compound can inhibit the activity of DNA polymerases, further disrupting DNA synthesis. These effects can result in the activation of DNA damage response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-5-iodouridine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent DNA damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-5’-O-DMT-5-iodouridine in animal models vary with different dosages. At low doses, the compound can be incorporated into DNA without causing significant toxicity. At higher doses, it can induce DNA damage, leading to cell death and adverse effects on tissue function. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

2’-Deoxy-5’-O-DMT-5-iodouridine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA. The compound can also be metabolized by nucleoside deaminases and other enzymes, leading to its degradation and clearance from the cell. These metabolic processes can affect the compound’s efficacy and toxicity in biochemical assays .

Transport and Distribution

Within cells and tissues, 2’-Deoxy-5’-O-DMT-5-iodouridine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters on the cell membrane and distributed throughout the cell. The compound can also bind to specific proteins that facilitate its transport to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2’-Deoxy-5’-O-DMT-5-iodouridine is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity and function can be influenced by its localization, as it can interact with various nuclear proteins involved in DNA synthesis and repair. Additionally, post-translational modifications and targeting signals can direct the compound to specific nuclear compartments, further modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-5-iodouridine typically involves the iodination of 2’-deoxyuridine followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The protection of the hydroxyl group is achieved using dimethoxytrityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 2’-Deoxy-5’-O-DMT-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-5-iodouridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a 5-amino-2’-deoxyuridine derivative .

Scientific Research Applications

2’-Deoxy-5’-O-DMT-5-iodouridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: Similar in structure but lacks the dimethoxytrityl protection group.

    5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with similar applications.

    2’-Deoxy-5-iodouridine: Lacks the 5’-O-DMT protection group but shares similar properties.

Uniqueness

2’-Deoxy-5’-O-DMT-5-iodouridine is unique due to the presence of the dimethoxytrityl protection group, which enhances its stability and makes it suitable for use in automated DNA synthesis. This protection group also allows for selective deprotection, facilitating the synthesis of complex oligonucleotides .

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDUYGSOCGOJTP-OYUWMTPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29IN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452859
Record name 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104375-88-4
Record name 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Deoxy-5'-O-DMT-5-iodouridine
Reactant of Route 2
Reactant of Route 2
2'-Deoxy-5'-O-DMT-5-iodouridine
Reactant of Route 3
2'-Deoxy-5'-O-DMT-5-iodouridine
Reactant of Route 4
2'-Deoxy-5'-O-DMT-5-iodouridine
Reactant of Route 5
2'-Deoxy-5'-O-DMT-5-iodouridine
Reactant of Route 6
2'-Deoxy-5'-O-DMT-5-iodouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.